molecular formula C17H12N4S B11467187 6-[(Pyridin-4-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile

6-[(Pyridin-4-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile

Cat. No.: B11467187
M. Wt: 304.4 g/mol
InChI Key: GCMJWZWWCYKEDB-UHFFFAOYSA-N
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Description

6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a pyridine ring, a bipyridine core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, its interaction with biological macromolecules can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.

    Pyridine-2,6-dicarboxylic acid: A pyridine derivative with similar coordination properties.

Uniqueness

6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is unique due to the presence of both a bipyridine core and a carbonitrile group, which enhance its coordination ability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

6-pyridin-4-yl-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N4S/c18-11-15-1-2-16(14-5-9-20-10-6-14)21-17(15)22-12-13-3-7-19-8-4-13/h1-10H,12H2

InChI Key

GCMJWZWWCYKEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)SCC2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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